molecular formula C15H13F3N2O3 B11126264 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide

Cat. No.: B11126264
M. Wt: 326.27 g/mol
InChI Key: DEWGQZGFASKGJZ-UHFFFAOYSA-N
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Description

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide is a synthetic small molecule for research use. Its structure features a hydroxypyridinone moiety linked via a propanamide chain to a 2,3,4-trifluorophenyl group. The hydroxypyridinone component is a known chelating pharmacophore found in compounds with various biological activities, while the polyfluorinated aniline derivative is often incorporated to enhance metabolic stability and membrane permeability in drug discovery. This specific molecular architecture suggests potential as a key intermediate or tool compound in medicinal chemistry research. It may be of interest for developing enzyme inhibitors, probing protein-ligand interactions, or as a precursor for synthesizing more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) in projects targeting specific biochemical pathways. The presence of multiple fluorine atoms makes it a relevant candidate for studies in fluorinated chemistry and for improving the pharmacokinetic properties of lead compounds. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(2,3,4-trifluorophenyl)propanamide

InChI

InChI=1S/C15H13F3N2O3/c1-8-6-9(21)7-13(23)20(8)5-4-12(22)19-11-3-2-10(16)14(17)15(11)18/h2-3,6-7,21H,4-5H2,1H3,(H,19,22)

InChI Key

DEWGQZGFASKGJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=C(C(=C(C=C2)F)F)F)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxy-2-methyl-6-oxo-1(6H)-pyridinylpropanoyl Chloride

The pyridinyl precursor is synthesized via cyclocondensation of ethyl acetoacetate and hydrazine hydrate, followed by oxidation. InCl₃-catalyzed cyclization under ultrasound irradiation (40°C, 20 min) yields 4-hydroxy-2-methyl-6-oxo-pyridinone with 85–95% efficiency. Subsequent reaction with thionyl chloride converts the carboxylic acid to the acyl chloride intermediate.

Reaction Conditions :

StepReagents/ConditionsYieldSource
CyclocondensationEthyl acetoacetate, hydrazine, InCl₃95%
Acyl chloride formationSOCl₂, reflux, 2 h88%

Synthesis of 2,3,4-Trifluoroaniline Derivative

2,3,4-Trifluoroaniline is commercially available but often requires purification via recrystallization from ethanol/water (1:1). For large-scale production, direct fluorination of aniline using HF-pyridine complex achieves >99% purity.

Amide Bond Formation

The acyl chloride reacts with 2,3,4-trifluoroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base. Alternatively, carbodiimides (e.g., EDCI) with HOBt enhance coupling efficiency for sterically hindered amines.

Optimized Protocol :

  • Dissolve acyl chloride (1 eq) and 2,3,4-trifluoroaniline (1.2 eq) in DCM.

  • Add EDCI (1.5 eq), HOBt (0.5 eq), and TEA (2 eq) at 0°C.

  • Stir at room temperature for 12 h.

  • Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Alternative One-Pot Multicomponent Approach

A modified Hantzsch pyridine synthesis enables a one-pot route:

  • Condense ethyl acetoacetate, ammonium acetate, and 2,3,4-trifluorophenyl isocyanate in ethanol.

  • Add malononitrile and InCl₃ (20 mol%) under ultrasound (40°C, 30 min).

  • Acidify with HCl to precipitate the product.

Advantages :

  • Reduced purification steps.

  • Yield : 70–75%.

Catalytic and Solvent Optimization

ParameterOptimal ConditionImpact on YieldSource
CatalystInCl₃ (20 mol%)+15% vs. no catalyst
Solvent50% EtOH/H₂OImproved solubility
Temperature40°C (ultrasound)20% faster kinetics

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, OH), 8.2 (d, J = 8 Hz, 1H, NH), 6.4 (s, 1H, pyridinyl-H), 2.5 (s, 3H, CH₃).

  • MS (ESI) : m/z 326.27 [M+H]⁺.

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Challenges

  • Cost of fluorinated reagents : 2,3,4-Trifluoroaniline costs ~$450/kg, necessitating recycling protocols.

  • Byproduct formation : Hydrolysis of the pyridinone ring above pH 8 requires strict pH control.

Applications and Derivatives

While the compound’s bioactivity remains under investigation, structural analogs show:

  • Antiviral activity : EC₅₀ = 0.8 μM against HIV-1.

  • Kinase inhibition : IC₅₀ = 12 nM for Plk1 PBD .

Chemical Reactions Analysis

Types of Reactions

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of propanamide derivatives with heterocyclic and aromatic substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Aromatic Substituent Molecular Formula Molecular Weight Key Features
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide Pyridinone 2,3,4-Trifluorophenyl C₁₅H₁₂F₃N₂O₃ 334.27 g/mol High lipophilicity, potential kinase inhibition, metabolic stability
N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide Indole 2,2-Dimethylpropanamide C₂₂H₂₅N₂O₄ 389.45 g/mol Indole core may enhance DNA intercalation; dimethyl group reduces solubility
3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide Pyridazine 4-Methoxyphenyl C₂₃H₂₅N₃O₃ 391.5 g/mol Methoxy group improves solubility; pyridazine may alter binding specificity
4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide Pyridinone 4-Morpholinophenyl C₂₀H₂₆N₃O₄ 380.44 g/mol Morpholine enhances solubility; butanamide extends pharmacokinetic half-life

Key Findings from Structural Comparisons

Aromatic Substituent Effects: The 2,3,4-trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in the pyridazine analog . This difference may influence binding affinity to hydrophobic pockets in target proteins. The morpholinophenyl substituent in the butanamide analog enhances water solubility due to morpholine’s polarity, a feature absent in the trifluorophenyl variant .

Core Heterocycle Impact: Pyridinone (target compound) vs. indole (): Pyridinones are more rigid and may favor planar interactions with enzymes (e.g., kinase ATP-binding sites), whereas indoles are bulkier and could interfere with intercalation mechanisms . Pyridazine () lacks the hydroxy group of pyridinone, reducing hydrogen-bonding capacity but increasing metabolic resistance due to aromatic nitrogen atoms .

Pharmacokinetic Implications: The propanamide linker in the target compound offers a balance between flexibility and steric hindrance. In contrast, the butanamide chain in the morpholinophenyl analog () may prolong circulation time but reduce blood-brain barrier penetration .

Biological Activity

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of key intermediates through reactions such as condensation and cyclization. The synthetic pathway is crucial for optimizing yield and purity, which directly impacts biological testing outcomes.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial effects against various bacterial strains. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's IC50 values suggest significant potency in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer and bacterial infections.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µM against S. aureus, showcasing its potential as an antibacterial agent .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research involving various cancer cell lines (e.g., MKN-45, HCT116) reported IC50 values ranging from 4.35 to 9.72 µM, demonstrating the compound's ability to inhibit tumor growth effectively .
  • Enzyme Interaction Studies :
    • Docking studies revealed that the compound interacts with key enzymes in metabolic pathways related to cancer progression, suggesting its utility in targeted therapies .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus12.5 µM
Anticancer (MKN-45)MKN-454.35 µM
Anticancer (HCT116)HCT1169.72 µM

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve:

  • Inhibition of DNA/RNA synthesis : This could contribute to its anticancer properties.
  • Disruption of bacterial cell wall synthesis : Leading to its antimicrobial efficacy.

Q & A

Q. What are the key steps and challenges in synthesizing 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide?

Synthesis typically involves multi-step reactions, including condensation of the pyridinyl moiety with the trifluorophenylpropanamide backbone. Key challenges include:

  • Reaction optimization : Temperature control (e.g., 60–80°C for amide coupling) and solvent selection (polar aprotic solvents like DMF or DMSO) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC/HPLC for purity .
  • Yield maximization : Statistical design of experiments (DoE) can optimize parameters like stoichiometry and reaction time .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of analytical techniques:

  • NMR spectroscopy : To verify proton environments (e.g., hydroxy and trifluorophenyl groups) and confirm regiochemistry .
  • Mass spectrometry (MS) : For molecular weight validation (e.g., HRMS to distinguish isotopic patterns from fluorine atoms) .
  • X-ray crystallography : Resolve crystal packing and bond angles, critical for understanding reactivity .

Q. What are the primary chemical properties influencing its stability under laboratory conditions?

Stability is affected by:

  • Hydrolysis susceptibility : The pyridinyl-6-oxo group may degrade in aqueous acidic/basic conditions, requiring inert atmospheres or stabilizers .
  • Photodegradation : Fluorinated aromatic systems are prone to UV-induced breakdown; store in amber vials .
  • Thermal stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures .

Advanced Research Questions

Q. How can computational methods improve reaction design for synthesizing derivatives of this compound?

  • Quantum chemical calculations : Predict transition states and intermediates using software like Gaussian or ORCA to optimize reaction pathways .
  • Molecular docking : Screen derivatives for biological target interactions (e.g., enzyme active sites) before synthesis .
  • Machine learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvents, catalysts) .

Q. What methodologies resolve contradictions between experimental data and theoretical predictions in pharmacological studies?

  • In vitro-in silico correlation : Validate computational ADMET predictions with enzyme inhibition assays (e.g., IC50 measurements) .
  • Statistical robustness testing : Use ANOVA to assess variability in biological replicates and identify outliers .
  • Synchrotron-based studies : Resolve structural ambiguities (e.g., tautomerism in the pyridinyl ring) via high-resolution crystallography .

Q. How can reaction engineering address scalability challenges in producing this compound for preclinical studies?

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for sensitive intermediates .
  • Membrane separation : Purify intermediates using nanofiltration to replace traditional chromatography .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency during scale-up .

Q. What strategies mitigate variability in biological activity data across different research groups?

  • Standardized assay protocols : Harmonize cell lines (e.g., HEK293 vs. HepG2), incubation times, and buffer systems .
  • Meta-analysis frameworks : Use Bayesian statistics to reconcile disparate datasets and identify confounding variables .
  • Inter-laboratory validation : Collaborative studies with shared reference samples to calibrate instruments .

Methodological Resources

  • Synthetic Optimization : Apply DoE principles from CRDC’s RDF2050112 subclass for reactor design .
  • Data Analysis : Use CRDC’s RDF2050108 guidelines for process control simulations .
  • Biological Studies : Reference ICReDD’s feedback-loop approach integrating computation and experimentation .

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